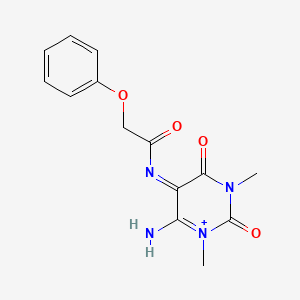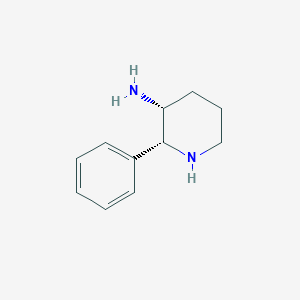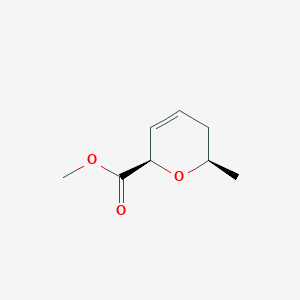
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID” is a chemical compound with the CAS number 164531-22-0 .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I have access to .Mecanismo De Acción
Safety and Hazards
The safety data sheet (SDS) for this compound includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID involves the reaction of 4-methylbenzenesulfonyl chloride with indole-3-acetic acid to form 1-(4-methylbenzenesulfonyl)indole-3-acetic acid, which is then reacted with acryloyl chloride to yield the final product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "indole-3-acetic acid", "acryloyl chloride", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenesulfonyl chloride (1.2 equiv) in dry diethyl ether and add indole-3-acetic acid (1 equiv) and a catalytic amount of triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 2: Add a saturated solution of sodium bicarbonate to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in dry diethyl ether and add acryloyl chloride (1.2 equiv) and a catalytic amount of triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 4: Add a saturated solution of sodium bicarbonate to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield 3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID as a white solid." ] } | |
Número CAS |
164531-22-0 |
Nombre del producto |
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
0 |
Sinónimos |
3-(1-(4-METHYLBENZENESULFONYL)INDOL-3-YL)ACRYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium;7-[[4-[[4-[4-[[5-amino-4-sulfo-2-(2-sulfoethoxysulfonyl)phenyl]diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1169674.png)

![4-fluoro-N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1169685.png)